ethyl-[7-(ethylamino)-2,8-dimethylphenoxazin-3-ylidene]azanium;perchlorate
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Overview
Description
Phenoxazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl-, perchlorate (1:1) is a synthetic organic compound known for its vibrant color and unique chemical properties. It is often used in various scientific research applications due to its stability and reactivity.
Mechanism of Action
Target of Action
Oxazine 4 perchlorate (O4P) has been proposed as a fluorescence imaging agent for nerve identification in guided surgery . The primary targets of O4P are the nerve tissues, where it aids in their discrimination from other tissues, thereby helping to avoid potentially severe collateral damage during surgical procedures .
Mode of Action
It is known that o4p exhibits fluorescence properties that allow it to be used for imaging purposes . It is believed that O4P interacts with its targets (nerve tissues) and emits fluorescence, which can be detected and used to identify the nerves .
Biochemical Pathways
It is known that o4p can cause dna damage in u87 human-derived glioma cells . This suggests that O4P may interact with DNA and potentially affect related biochemical pathways.
Result of Action
The primary result of O4P’s action is its ability to aid in the identification of nerve tissues during guided surgery . By emitting fluorescence, O4P allows for the visualization of nerve tissues, thereby helping to avoid potential damage to these tissues during surgical procedures . Additionally, it has been found that O4P can cause DNA damage in U87 human-derived glioma cells .
Action Environment
The action of O4P is influenced by various environmental factors, including the concentration of O4P and the mode of irradiation used in the operating room . A study has shown that concentrations of O4P below 100 µM can be considered safe . The study also used a custom-built optical irradiation device for controlled optical dosimetry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenoxazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl-, perchlorate (1:1) typically involves the reaction of phenoxazine derivatives with ethylamine and dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the perchlorate salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the desired chemical properties and to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Phenoxazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl-, perchlorate (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in various chemical applications.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different phenoxazine derivatives, while substitution reactions can produce a variety of substituted phenoxazines.
Scientific Research Applications
Phenoxazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl-, perchlorate (1:1) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a dye in analytical chemistry.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for its potential therapeutic properties and used in diagnostic assays.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
- Phenoxazin-5-ium, 3,7-bis(diethylamino)-, perchlorate (1:1)
- Phenoxazin-5-ium, 3,7-bis(diethylamino)-, trichlorozincate(1-) (1:1)
Uniqueness
Phenoxazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl-, perchlorate (1:1) is unique due to its specific chemical structure, which imparts distinct properties such as enhanced stability and reactivity. These characteristics make it particularly valuable in scientific research and industrial applications.
Biological Activity
Chemical Structure and Properties
Molecular Formula: C18H22ClN3O
Molecular Weight: 370.42 g/mol
CAS Number: 356068-97-8
The compound belongs to the class of phenoxazines and is characterized by the presence of an ethylamino group, which may influence its biological interactions.
Antimicrobial Properties
Research indicates that phenoxazine derivatives, including this compound, exhibit significant antimicrobial activity. The mechanism often involves the generation of reactive oxygen species (ROS) that disrupt cellular functions in bacteria and fungi. For instance, studies have demonstrated that certain phenoxazines can inhibit bacterial growth by damaging cell membranes and interfering with metabolic pathways.
Anticancer Activity
Phenoxazine derivatives have been investigated for their anticancer properties. The compound's ability to intercalate DNA and inhibit topoisomerase enzymes suggests potential as a chemotherapeutic agent. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapy.
Neuroprotective Effects
Some studies suggest that compounds within this class may exert neuroprotective effects, potentially through antioxidant mechanisms. The ability to scavenge free radicals could mitigate oxidative stress in neuronal cells, providing a therapeutic avenue for neurodegenerative diseases.
Study on Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated various phenoxazine derivatives against common pathogens. The results indicated that derivatives similar to ethyl-[7-(ethylamino)-2,8-dimethylphenoxazin-3-ylidene]azanium;perchlorate displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting a promising role in treating resistant strains.
Compound | MIC (µg/mL) | Pathogen |
---|---|---|
This compound | 5 | E. coli |
Standard Antibiotic | 4 | E. coli |
Anticancer Studies
In another study published in Cancer Letters, researchers explored the cytotoxic effects of various phenoxazine derivatives on human cancer cell lines. The findings indicated that the compound induced significant cell death in breast and lung cancer cells at concentrations lower than those required for normal cell toxicity.
Cell Line | IC50 (µM) | Compound Tested |
---|---|---|
MCF-7 (Breast) | 10 | This compound |
A549 (Lung) | 15 | This compound |
Neuroprotective Mechanism Exploration
A recent investigation focused on the neuroprotective effects of phenoxazine derivatives was published in Neuroscience Letters. The study highlighted the compound's ability to reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents.
Properties
CAS No. |
41830-81-3 |
---|---|
Molecular Formula |
C18H22ClN3O5 |
Molecular Weight |
395.8 g/mol |
IUPAC Name |
N-ethyl-7-ethylimino-2,8-dimethylphenoxazin-3-amine;perchloric acid |
InChI |
InChI=1S/C18H21N3O.ClHO4/c1-5-19-13-9-17-15(7-11(13)3)21-16-8-12(4)14(20-6-2)10-18(16)22-17;2-1(3,4)5/h7-10,19H,5-6H2,1-4H3;(H,2,3,4,5) |
InChI Key |
YDTINNWJPMAKSP-UHFFFAOYSA-N |
SMILES |
CCNC1=CC2=C(C=C1C)N=C3C=C(C(=[NH+]CC)C=C3O2)C.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)N=C3C=C(C(=NCC)C=C3O2)C.OCl(=O)(=O)=O |
Key on ui other cas no. |
41830-81-3 |
physical_description |
Shiny green powder; [Acros Organics MSDS] |
Pictograms |
Irritant |
Synonyms |
3,7-bis(ethylamino)-2,8-dimethyl-phenoxazin-5-iuperchlorate; OXAZINE 4 PERCHLORATE; oxazine4perchlorate,lasergrade; 3,7-BIS(ETHYLAMINO)-2,8-DIMETHYLPHENOXAZIN-5-IUM PERCHLORATE; Oxazine 4 perchlorate, 99%, laser grade, pure; Oxazine 4 perchlorate, laser g |
Origin of Product |
United States |
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